4-(4-chlorophenyl)-3-phenyl-2-Butanone
Description
4-(4-Chlorophenyl)-3-phenyl-2-Butanone is a synthetic organic compound featuring a ketone group at the second carbon of a butanone backbone, with a 4-chlorophenyl substituent at the fourth carbon and a phenyl group at the third carbon. Its molecular formula is C₁₆H₁₃ClO, with a molecular weight of 256.73 g/mol.
Properties
CAS No. |
4863-70-1 |
|---|---|
Molecular Formula |
C16H15ClO |
Molecular Weight |
258.74 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-phenylbutan-2-one |
InChI |
InChI=1S/C16H15ClO/c1-12(18)16(14-5-3-2-4-6-14)11-13-7-9-15(17)10-8-13/h2-10,16H,11H2,1H3 |
InChI Key |
BRPUMIYBQYEVHM-UHFFFAOYSA-N |
SMILES |
CC(=O)C(CC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Other CAS No. |
4863-70-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-(4-chlorophenyl)-3-phenyl-2-Butanone with key analogs, highlighting structural variations and their implications:
Impact of Substituents on Bioactivity
- Chlorophenyl vs. Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets, as seen in HDAC inhibitors .
- Ketone vs. Ester/Thiol: The ketone group in this compound offers different reactivity compared to esters (e.g., 3-(4-chlorophenyl)propanoate ) or thiols (e.g., triazole derivatives ). Esters and thiols often exhibit stronger intermolecular interactions, influencing drug-receptor binding.
- Heterocyclic Additions: Pyridinone (PYR ) and triazole derivatives demonstrate that nitrogen-containing heterocycles enhance antifungal and antimicrobial activities. The absence of such rings in the target compound may limit its spectrum of activity unless further functionalized.
Key Research Findings and Data
Physicochemical Properties
- Thermodynamic Stability : Computational studies (e.g., density-functional thermochemistry ) could predict the stability of the target compound compared to analogs.
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